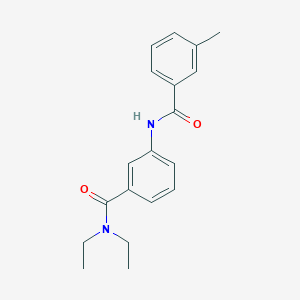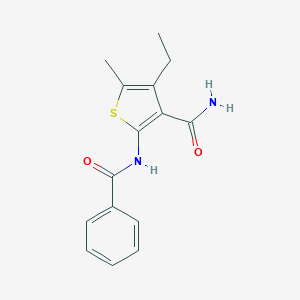
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide, also known as BMB or 4-MeO-BMB, is a novel psychoactive substance that belongs to the piperidine class of compounds. It was first synthesized in 2011 by a team of researchers at the University of Regensburg in Germany. Since then, it has gained popularity among the scientific community for its potential applications in research.
作用機序
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide's mechanism of action is primarily through its antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in various neurological disorders such as addiction and schizophrenia. By blocking this receptor, N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide may have potential therapeutic applications in these disorders.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been demonstrated to increase locomotor activity and induce a conditioned place preference, indicating its potential as a drug of abuse. N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has also been shown to have anxiolytic and antidepressant-like effects, which may be related to its affinity for the serotonin 5-HT1A receptor.
実験室実験の利点と制限
One of the major advantages of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide is its selectivity for the dopamine D3 receptor. This makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide. One potential avenue is to investigate its potential therapeutic applications in neurological disorders such as addiction and schizophrenia. Another direction is to explore its interactions with other receptors such as the sigma-1 receptor, which may expand its potential applications in research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide and its potential as a drug of abuse.
合成法
The synthesis of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzylpiperidine in the presence of a base to produce N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has been used in scientific research to study its effects on the central nervous system. It acts as a selective dopamine D3 receptor antagonist, which makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has also been shown to have an affinity for other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor, which further expands its potential applications in research.
特性
製品名 |
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)20(23)21-18-11-13-22(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H,21,23) |
InChIキー |
XLCHZYWWWLTGJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)





![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
